![molecular formula C9H12N4O B13882831 2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)
2-[(6-Aminoindazol-1-yl)amino]ethanol
Description
2-[(6-Aminoindazol-1-yl)amino]ethanol is a heterocyclic compound featuring an indazole core substituted with an amino group at the 6-position and an ethanol-linked amino group at the 1-position.
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-[(6-aminoindazol-1-yl)amino]ethanol |
InChI |
InChI=1S/C9H12N4O/c10-8-2-1-7-6-12-13(9(7)5-8)11-3-4-14/h1-2,5-6,11,14H,3-4,10H2 |
InChI Key |
WZTCRYDTRJXVQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Aminoindazol-1-yl)amino]ethanol typically involves the reaction of 6-aminoindazole with ethylene oxide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Aminoindazol-1-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-[(6-Aminoindazol-1-yl)amino]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(6-Aminoindazol-1-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include benzimidazole-ethanolamine derivatives (e.g., 2-(4-fluoro-1H-benzo[d]imidazol-1-yl)ethan-1-amine, 6i) and indazole-based molecules (e.g., TAS-103, a dual topoisomerase inhibitor) . Key differences include:
- Core Heterocycle : Indazole (two adjacent nitrogen atoms) vs. benzimidazole (fused benzene-imidazole). Indazole’s aromaticity and electron distribution may enhance stability or binding specificity compared to benzimidazoles .
Table 1: Structural Comparison
Physicochemical Properties
- Solubility: The hydroxyl group in this compound likely enhances aqueous solubility compared to ethanamine derivatives (e.g., 6i), which lack polar hydroxyl groups .
- Stability : Indazole derivatives generally exhibit greater metabolic stability than benzimidazoles due to reduced susceptibility to oxidative degradation .
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